
3-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile" is an organic molecule that features a complex structure, making it a subject of interest in various fields of scientific research. This compound is part of the broader class of triazole derivatives, known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps, including the formation of the triazole ring, the introduction of the piperidine ring, and the attachment of the benzonitrile group. Each step requires specific reagents, catalysts, and conditions:
Triazole formation: : Typically involves a cyclization reaction using hydrazine derivatives and carbonyl compounds.
Piperidine ring formation: : Can be achieved via various methods, such as reductive amination or cyclization of suitable precursors.
Attachment of benzonitrile group: : Often requires nitrile addition reactions or coupling reactions.
Industrial Production Methods
In industrial settings, the synthesis might be optimized for higher yields and scalability:
Use of flow reactors to improve reaction kinetics.
Catalytic methods to reduce reaction time and improve selectivity.
Employing green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the methoxyethyl and piperidine moieties, leading to various oxidation products.
Reduction: : Reduction can occur at the carbonyl group of the triazole ring, potentially converting it to corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions vary depending on the substituent but often involve nucleophilic reagents in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathways and conditions, yielding a variety of derivatives with potentially enhanced or altered biological activities.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : The compound can act as a ligand or catalyst in various organic reactions.
Material Science: : Potential use in the development of new materials with unique properties.
Biology
Antimicrobial Activity: : Research indicates potential use in designing new antimicrobial agents.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Medicine
Drug Design: : Basis for the development of new pharmaceuticals targeting specific diseases.
Therapeutics: : Potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Agriculture: : Utilized in developing agrochemicals for pest control.
Chemical Manufacturing: : Employed in the synthesis of various specialty chemicals.
Mecanismo De Acción
The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, inhibiting their activity or altering their function. Key pathways include:
Enzyme Inhibition: : Binding to active sites, preventing substrate binding and subsequent reaction.
Receptor Modulation: : Interacting with cell surface receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(4-ethyl-1-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile
3-(4-(4-ethyl-1-(2-chloroethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile
Uniqueness
The presence of the methoxyethyl group distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties. This functional group can influence the compound's solubility, reactivity, and interaction with biological targets, making it a valuable entity for research and application.
Conclusion
3-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile is a fascinating compound with diverse potential applications in science and industry. Its complex structure and unique functional groups make it an interesting subject for synthetic chemistry, biological studies, and industrial applications.
Propiedades
IUPAC Name |
3-[4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-3-24-18(22-25(20(24)27)11-12-28-2)16-7-9-23(10-8-16)19(26)17-6-4-5-15(13-17)14-21/h4-6,13,16H,3,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPCXPBYIYHMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2577070.png)
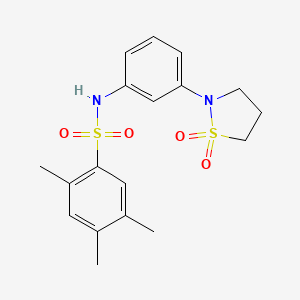
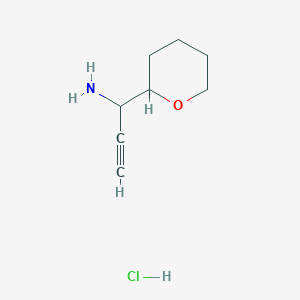
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2577078.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2577079.png)
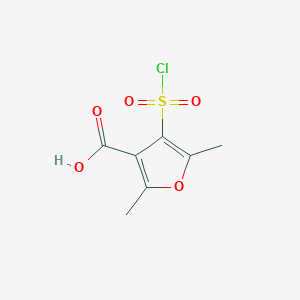

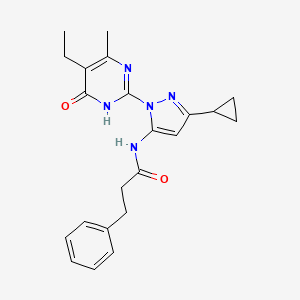
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2577086.png)
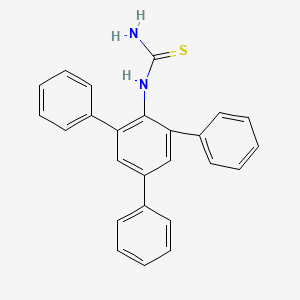
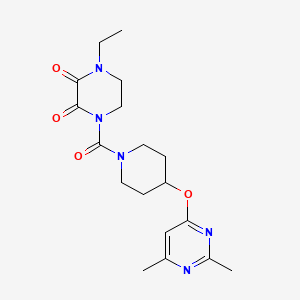

![N-(4-chlorobenzyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577091.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2577092.png)
